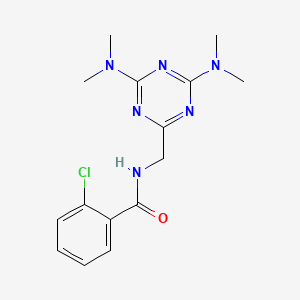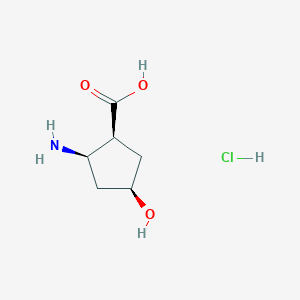
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring substituted with dimethylamino groups and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide typically involves a multi-step process:
-
Formation of the Triazine Core: : The triazine core can be synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions. This reaction usually takes place in an organic solvent such as dichloromethane at low temperatures to ensure selective substitution.
-
Attachment of the Benzamide Group: : The intermediate product, 4,6-bis(dimethylamino)-1,3,5-triazine, is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzamide group. Common reagents include nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The triazine ring and the dimethylamino groups can participate in redox reactions. For instance, oxidation can be achieved using agents like hydrogen peroxide, while reduction might involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzamides or triazine derivatives.
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced forms of the triazine ring or the dimethylamino groups.
Scientific Research Applications
Chemistry
In chemistry, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and van der Waals interactions with active sites, while the chlorobenzamide group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-chlorobenzamide
- N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-bromobenzamide
- N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of two dimethylamino groups on the triazine ring enhances its electron-donating ability, potentially increasing its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTMXCPYWCSVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)
![methyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2667932.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
![1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2667939.png)



![3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2667946.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)
![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)
